molecular formula C12H11F2N3O B601464 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole CAS No. 135270-13-2

1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Cat. No. B601464
M. Wt: 251.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, optically active antifungal azoles were prepared from optically active oxiranes by a newly developed ring-opening reaction . Another study reported an enantioselective synthesis of an antifungal agent .


Physical And Chemical Properties Analysis

The compound “(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol” has a molecular weight of 269.25 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of optically active antifungal triazoles with imidazolidine nuclei, showcasing its potential in developing novel antifungal agents (Ichikawa et al., 2000).
  • It serves as a key intermediate in the synthesis of new propanol derivatives analogous to fluconazole, indicating its importance in the development of fluconazole analogs (Heravi & Motamedi, 2004).
  • This compound is central to the process development of Voriconazole, another broad-spectrum antifungal agent, emphasizing its role in creating effective antifungal medications (Butters et al., 2001).

Analytical and Detection Methods

  • A study developed and validated a method for quantitatively determining this compound as a genotoxic impurity in fluconazole drug samples using liquid chromatography–tandem mass spectrometry, underlining its significance in quality control and drug safety (Devanna & Reddy, 2016).

Molecular and Structural Analysis

  • Density functional theory (DFT) studies, along with spectroscopic analyses, have been conducted on triazole derivatives like this compound, which aids in understanding their stability and molecular properties (Zacharias et al., 2018).
  • Investigations into the solubility thermodynamics and partitioning processes in biologically relevant solvents of related antifungal compounds have been carried out, contributing to the knowledge of their pharmacokinetic properties (Volkova et al., 2020).

Novel Compounds Development

  • The compound has been used in the discovery of novel indazole-linked triazoles with significant antifungal activities, showcasing its utility in the development of new antifungal agents (Park et al., 2007).
  • Research includes the synthesis and activity evaluation of novel triazole derivatives containing the benzyl group, which expands the scope of potential medicinal applications (Xu et al., 2015).

properties

IUPAC Name

1-[[(2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANJLSHZDUOBBP-PRHODGIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Synthesis routes and methods

Procedure details

In a manner like that described in Reference Example 25, (2RS,3SR)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol (1.1 g) obtained in Reference Example 42 was allowed to react with methanesulfonyl chloride (0.35 ml), followed by treatment with a 28% sodium methylate methanol solution to afford (2RS,3RS)-2-(2,4-difluorophenyl)-3-methyl-2-(1H-1,2,4-triazol-1-yl)methyl oxirane. The product was purified by means of a silica gel column chromatography (ethyl acetate: methylene chloride=4:1) to give a yellow oily product (0.8 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sodium methylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 3
1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 5
1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 6
1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.